molecular formula C7H7NO4 B3262649 Methyl 3-acetylisoxazole-5-carboxylate CAS No. 359689-20-6

Methyl 3-acetylisoxazole-5-carboxylate

Cat. No. B3262649
CAS RN: 359689-20-6
M. Wt: 169.13 g/mol
InChI Key: UJHMNWHOSURUON-UHFFFAOYSA-N
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Description

Isoxazoles, which “Methyl 3-acetylisoxazole-5-carboxylate” likely belongs to, are a type of heterocyclic compound. They are five-membered rings containing an oxygen atom and a nitrogen atom . Isoxazoles are found in many commercially available drugs .


Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-acetylisoxazole-5-carboxylate” would depend on its specific structure. As a general reference, “5-Methylisoxazole-3-carboxylic acid” is a solid .

Scientific Research Applications

Anti-Inflammatory Agents: Methyl 3-acetylisoxazole-5-carboxylate derivatives have shown promise as anti-inflammatory agents. Researchers explore their potential to inhibit pro-inflammatory pathways, making them valuable candidates for drug development.

Antifungal Activity: In vitro studies have evaluated isoxazole analogs for antifungal properties. For instance, 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles exhibited antifungal activity against Botrytis cinerea and Rhizoctonia cerealis .

Anticancer Agents: Researchers investigate isoxazole derivatives as potential anticancer agents. These compounds may interfere with cancer cell growth, apoptosis, and angiogenesis pathways.

Organic Synthesis and Chemical Biology

Metal-Free Synthetic Routes: Traditionally, Cu(I) or Ru(II) catalysts are employed for (3 + 2) cycloaddition reactions in isoxazole synthesis. However, metal-catalyzed reactions suffer from drawbacks like high costs, toxicity, and waste generation. Metal-free synthetic routes offer an eco-friendly alternative. Researchers explore novel methods to synthesize isoxazoles without metal catalysts .

Diversity-Oriented Synthesis: Isoxazoles contribute to diversity-oriented synthesis, allowing chemists to expand the chemical space of drug-like molecules. By modifying the isoxazole scaffold, researchers create libraries of compounds for biological screening.

Other Applications

Photoflow Synthesis: Methyl 3-hydroxyisoxazole-5-carboxylate can be synthesized on a kilogram scale via bromination of dimethyl fumarate followed by condensation with hydroxyurea under photoflow conditions . This method highlights its potential for large-scale production.

Mechanism of Action

The mechanism of action of isoxazoles can vary depending on the specific compound and its biological target. For example, some isoxazoles have been found to exhibit neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards of a specific compound would depend on its structure and properties. As a reference, a safety data sheet for a similar compound, “3-Methyl-5-isoxazoleacetic acid”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the field of isoxazoles include the development of new synthetic routes, the exploration of their biological activities, and their potential applications in drug discovery .

properties

IUPAC Name

methyl 3-acetyl-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-4(9)5-3-6(12-8-5)7(10)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHMNWHOSURUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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